molecular formula C3H6O B3030404 Methyl vinyl ether CAS No. 9003-09-2

Methyl vinyl ether

Cat. No.: B3030404
CAS No.: 9003-09-2
M. Wt: 58.08 g/mol
InChI Key: XJRBAMWJDBPFIM-UHFFFAOYSA-N
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Description

Methyl vinyl ether is an organic compound with the chemical formula CH₃OCH=CH₂. It is a colorless gas and the simplest enol ether. This compound is used as a synthetic building block in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

Methyl vinyl ether, also known as Methoxyethene, is an organic compound with the chemical formula CH3OCH=CH2 . It is the simplest enol ether and is used as a synthetic building block . The primary target of this compound is the alkene portion of the molecule .

Mode of Action

The alkene portion of the molecule is reactive in many ways. It is prone to polymerization, leading to the formation of polyvinyl ethers . Polymerization is typically initiated with Lewis acids such as boron trifluoride . This mode of reactivity is analogous to the way vinyl acetate and vinyl chloride can be polymerized to form polyvinyl acetate and polyvinyl chloride, respectively . This compound also participates in [4+2] cycloaddition reactions . Its reaction with acrolein is the first step in the commercial synthesis of glutaraldehyde . The alkene can be deprotonated at the vinyl carbon adjacent to the oxygen .

Biochemical Pathways

This compound is involved in various biochemical pathways. For instance, it participates in the synthesis of a variety of acyl derivatives of silicon, germanium, and tin . It also plays a role in the formation of polyvinyl ethers through polymerization .

Pharmacokinetics

It is known that the compound is a very reactive gas . It is hydrolyzed rapidly by dilute acid at room temperature to give methanol and acetaldehyde . But it is stable in alkaline solution .

Result of Action

The result of this compound’s action depends on the specific reaction it is involved in. For instance, in the presence of a strong acid, the proton adds to C2 exclusively . In the case of polymerization, the result is the formation of polyvinyl ethers .

Action Environment

The action of this compound is influenced by environmental factors. For example, it reacts, possibly explosively, with halogens (bromine, chlorine) or hydrogen halides (hydrogen bromide, hydrogen chloride) . It also forms dangerous peroxides when exposed to air . Therefore, the compound’s action, efficacy, and stability are highly dependent on the environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl vinyl ether can be synthesized by the reaction of acetylene and methanol in the presence of a base. This method involves the following reaction:

CH3OH+HCCHCH3OCH=CH2\text{CH}_3\text{OH} + \text{HC} \equiv \text{CH} \rightarrow \text{CH}_3\text{OCH} = \text{CH}_2 CH3​OH+HC≡CH→CH3​OCH=CH2​

Industrial Production Methods: In industrial settings, this compound is produced through similar methods, often involving the use of catalysts to enhance the reaction efficiency and yield .

Types of Reactions:

Common Reagents and Conditions:

    Lewis Acids: Used in polymerization reactions.

    Acrolein: Used in cycloaddition reactions.

    Bases: Used for deprotonation reactions.

Major Products:

    Polyvinyl Ethers: Formed through polymerization.

    Glutaraldehyde: Formed through cycloaddition with acrolein.

    Acyl Derivatives: Formed through deprotonation reactions.

Scientific Research Applications

Methyl vinyl ether has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its gaseous state at room temperature and its use as a building block in the synthesis of various polymers and acyl derivatives. Its reactivity and versatility make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methoxyethene
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InChI

InChI=1S/C3H6O/c1-3-4-2/h3H,1H2,2H3
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InChI Key

XJRBAMWJDBPFIM-UHFFFAOYSA-N
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Canonical SMILES

COC=C
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Molecular Formula

C3H6O
Record name VINYL METHYL ETHER
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Related CAS

9003-09-2
Record name Poly(vinyl methyl ether)
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DSSTOX Substance ID

DTXSID4026761
Record name Methoxyethene
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Molecular Weight

58.08 g/mol
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Physical Description

Vinyl methyl ether appears as a colorless gas with a sweet odor. Shipped as a liquefied gas under own vapor pressure. Contact with the liquid may cause frostbite. Easily ignited. Vapors are heavier than air. Leaks may either be liquid or vapor. May asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat containers may rupture violently and rocket., Liquid, Colorless compressed gas or liquid; [Hawley]
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Boiling Point

41.9 °F at 760 mmHg (USCG, 1999), 6 °C
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Flash Point

-69 °F (USCG, 1999)
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Solubility

In water, 0.97 wt% /15,000 mg/L/ at 20 °C, Slightly soluble in water, Very soluble in ethanol, ether, acetone, benzene, Soluble in organic solvents; insoluble in glycerol, glycol, Soluble in oxygenated solvents
Record name Vinyl methyl ether
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Density

0.777 at 32 °F (USCG, 1999) - Less dense than water; will float, 0.7725 g/cu m at 0 °C
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Vapor Density

2.0 (Air = 1)
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Vapor Pressure

1316.0 [mmHg], 1316 mm Hg at 25 °C
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Color/Form

Colorless, compressed gas or colorless liquid, Colorless, liquified gas

CAS No.

107-25-5, 9003-09-2
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Melting Point

-188 °F (USCG, 1999), -122 °C
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Synthesis routes and methods I

Procedure details

Copoly(methyl vinyl ether:maleic anhydride)(50:50) (Grantrez AN-119 available from GAF)(20.6 grams) was suspended in 80 grams of water and heated on a steam bath to form a 20% solids clear solution of copoly(methyl vinyl ether:maleic acid) (50:50) in water. To 61.8 grams of the solution (containing 12.4 grams of copolymer and 8.26 grams (0.072 mole) of maleic acid)) was added 4.0 grams (0.072 mole) of potassium hydroxide in order to half-neutralize all maleic acid present. Glycerol (9.3 grams) was also added as a plasticizer. The impedance of a bioelectrode prepared with the material was 33 Kohms.
Name
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80 g
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Yield
20%

Synthesis routes and methods II

Procedure details

Zamora, U.S. Pat. No. 5,233,367, Example 1 (which used decanoyl peroxide as the polymerization initiator) was repeated to provide the ethyl half-ester copolymer of maleic anhydride and methyl vinyl ether as a 50% solution in ethanol. A hair spray composition was prepared at 55% VOC using this copolymer solution, and its properties were determined in comparative testing with similar hair spray compositions containing the copolymer solution of the invention.
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Synthesis routes and methods III

Procedure details

960 g of catalyst J synthesized according to Example 3 was charged into a reactor of 2 m length and 29 mm diameter, maintained at a temperature of 300° C., then 690 g of mixture with a content of 24.5 weight percent of methanol, 2.1 weight percent of acetaldehyde and 73.4 weight percent of DMA was passed through the reactor per hour and the reaction gas was directly rectified by distillation in a column. At the column head, vinyl methyl ether was isolated with a selectivity of 99.1%, relative to the 90.6% of DMA which had reacted. In addition to vinyl methyl ether, the distillate contained 2.8 weight percent of acetaldehyde. Unreacted DMA and methanol which had been formed as well as methanol in the feed remained completely in the bottoms.
[Compound]
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690 g
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Yield
90.6%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl vinyl ether
Reactant of Route 2
Methyl vinyl ether
Reactant of Route 3
Methyl vinyl ether
Reactant of Route 4
Reactant of Route 4
Methyl vinyl ether
Reactant of Route 5
Methyl vinyl ether
Reactant of Route 6
Reactant of Route 6
Methyl vinyl ether
Customer
Q & A

A: Methyl Vinyl Ether, also known as methoxyethene, has the molecular formula C3H6O and a molecular weight of 58.08 g/mol. []

A: Key spectroscopic data for identifying this compound includes infrared (IR) spectroscopy, which reveals characteristic C-O and C=C stretching vibrations. Additionally, nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. [, ]

A: this compound exhibits conformational isomerism. Ab initio calculations and experimental data, including microwave spectroscopy, have identified the most stable conformation as the planar cis form. A second, less stable, conformation exists, predicted to be the planar trans form by computations. [, , ]

A: this compound is highly flammable and reactive. It undergoes rapid polymerization in the presence of acids and reacts violently with halogens and strong oxidizing agents. [] Proper handling and storage are crucial for safety.

A: Given its reactivity, this compound should be handled with materials compatible with ethers and avoiding contact with incompatible substances such as strong acids, oxidizing agents, and halogens. [] Consult chemical compatibility charts for specific guidance.

A: this compound serves as a vinylating agent in transvinylation reactions, especially for preparing allyl vinyl ethers used in Claisen rearrangements. [] This reaction is significant in organic synthesis for constructing carbon-carbon bonds.

A: Computational methods, including density functional theory (DFT) and ab initio calculations, are employed to study various aspects of this compound. This includes investigating its conformational properties, [, ] rotational barriers, [, ] and reaction mechanisms, such as its cycloaddition reactions with singlet oxygen. []

A: DFT and multireference perturbation theory studies on the reaction of this compound with singlet oxygen suggest that the reaction proceeds through a diradical intermediate, with the peroxirane (perepoxide) intermediate being energetically less favorable. [] These findings are crucial for understanding the mechanism of dioxetane formation.

A: this compound is readily polymerized using cationic initiators. [, , ] This polymerization method allows for control over the polymer's molecular weight and properties.

A: While poly(this compound) homopolymers have historical significance in polymer science, their commercial importance has diminished due to the emergence of more cost-effective alternatives. []

A: Copolymers of this compound, particularly with maleic anhydride, find extensive use in personal care products and pharmaceuticals. [, ] These copolymers can be further modified to adjust their properties for specific applications. [, ]

A: this compound is highly flammable, and its release should be prevented due to potential fire hazards. While specific ecotoxicological data may be limited, its potential impact on air quality upon release and subsequent reactions should be considered. []

A: this compound is highly flammable and should be handled in well-ventilated areas away from heat and open flames. [] Appropriate personal protective equipment, including gloves and eye protection, should be worn. Always consult the Safety Data Sheet (SDS) before handling this compound.

A: Regulations regarding the use, handling, storage, and transportation of this compound vary depending on location and specific applications. It is essential to consult local regulations and guidelines to ensure compliance. []

A: Studies investigating the atmospheric oxidation of this compound utilize instruments like FTIR spectroscopy and scanning mobility particle sizers to track product formation and SOA formation. These methods help elucidate the impact of this compound on air quality. []

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